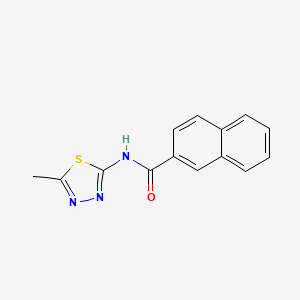

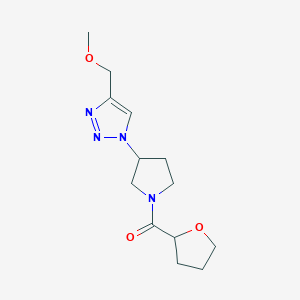

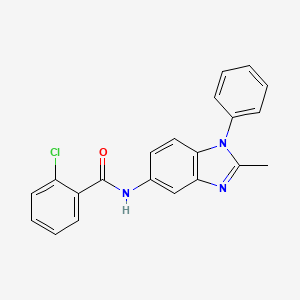

![molecular formula C24H21NO3 B2541366 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one CAS No. 449740-13-0](/img/structure/B2541366.png)

8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one is a derivative of chromene, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. Chromene derivatives are known for their diverse biological activities, which include anti-tumor properties. The compound is structurally related to various chromene derivatives that have been synthesized and studied for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of chromene derivatives often involves multi-component reactions that can be catalyzed by various reagents. For instance, a one-pot synthesis approach has been reported for the creation of 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H-benzo[g]chromene derivatives using ZnCl2 as a catalyst . Similarly, ultrasonic irradiation has been utilized to synthesize 7-amino-6-imino-9-phenyl-6H-benzo[c]chromene-8-carbonitrile derivatives through a three-component reaction . These methods highlight the versatility and efficiency of synthesizing chromene derivatives, which could be applicable to the synthesis of 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one.

Molecular Structure Analysis

The molecular structure of chromene derivatives is crucial for their biological activity. Density Functional Theory (DFT) calculations have been employed to investigate the equilibrium geometry of related compounds, such as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) . These calculations provide insights into the energy levels, atomic charges, and potential non-linear optical properties, which are essential for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, expanding their chemical diversity and potential applications. For example, the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine has been shown to react with different reagents to yield triazine and triazepine derivatives, which exhibit antitumor activity . These reactions demonstrate the reactivity of chromene derivatives and their potential to be transformed into various biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The electronic absorption spectra of these compounds can vary depending on the solvent, as observed in the study of MBCND, where the spectra were measured in both polar and non-polar solvents . These properties are important for the development of chromene-based drugs, as they can affect the solubility, stability, and overall pharmacokinetic profile of the compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer and Pharmacological Activities

Chromene derivatives have been synthesized and assessed for their anticancer properties and pharmacological activities. For instance, substituted chromene compounds have displayed potential analgesic and anticonvulsant activities, highlighting their therapeutic potential in pain management and seizure control (Abdelwahab & Fekry, 2022).

Antimicrobial Agents

Novel Zinc(II) complexes of heterocyclic ligands derived from chromene compounds have been synthesized, characterized, and tested for their antimicrobial activity against a variety of bacterial and fungal strains. Some of these complexes demonstrated significant antifungal activity, suggesting their potential as therapeutic antifungal agents (Yamgar et al., 2014).

Green Synthesis and Environmental Considerations

Research has also focused on environmentally benign and efficient synthesis methods for chromene derivatives. For example, a diversity-oriented synthesis approach for 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes has been described, employing green chemistry principles (Pandit et al., 2016).

Wirkmechanismus

Target of Action

Coumarins are known to interact with a variety of biological targets, including enzymes and receptors, and have been studied for their potential anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors properties.

Mode of Action

The exact mode of action can vary depending on the specific coumarin derivative and its target. For example, some coumarins exert their effects by inhibiting enzymes, while others may interact with cell receptors or DNA .

Biochemical Pathways

Coumarins can affect various biochemical pathways depending on their specific targets. For instance, coumarins that inhibit enzymes could disrupt the biochemical pathways those enzymes are involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of coumarins can vary widely depending on their specific chemical structure. Some coumarins are well absorbed and widely distributed in the body, while others may be rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of coumarins can include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and proliferation .

Action Environment

The action, efficacy, and stability of coumarins can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

Eigenschaften

IUPAC Name |

8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO3/c1-25(14-17-8-4-2-5-9-17)15-20-22(26)13-12-19-23(27)21(16-28-24(19)20)18-10-6-3-7-11-18/h2-13,16,26H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROHXHKICKNGSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

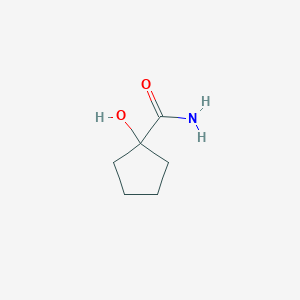

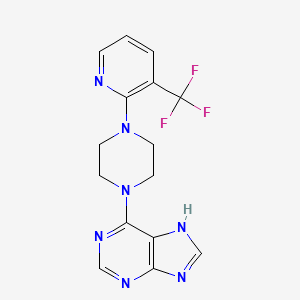

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide](/img/structure/B2541290.png)

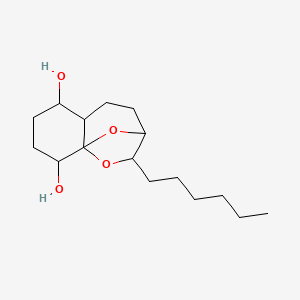

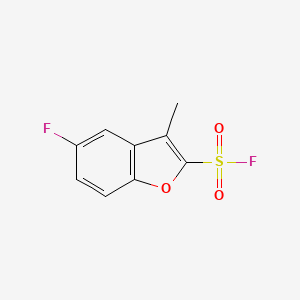

![(E)-(2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-ylidene)hydrazine](/img/structure/B2541292.png)

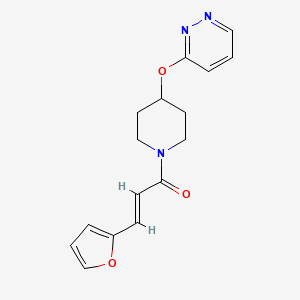

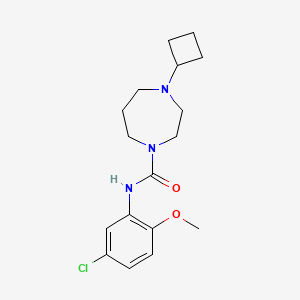

![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2541298.png)

![2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide](/img/structure/B2541299.png)

![N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541306.png)